molecular formula C20H20FN3O3S2 B2721301 1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide CAS No. 923504-75-0

1-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide

Cat. No.: B2721301
CAS No.: 923504-75-0
M. Wt: 433.52
InChI Key: DNAASOWAVATUQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product. The analysis might also discuss the advantages and disadvantages of the synthesis method .


Molecular Structure Analysis

This involves examining the compound’s molecular structure, which can be determined using techniques like X-ray crystallography , NMR spectroscopy, and mass spectrometry. The analysis might discuss the compound’s stereochemistry, functional groups, and other structural features.


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .


Physical and Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility in various solvents, and stability under various conditions .

Scientific Research Applications

Materials Science

  • Polyamide Synthesis : Research by Hsiao and Huang (1997) detailed the synthesis of aromatic polyamides using ether-sulfone-dicarboxylic acids, showcasing the importance of sulfonyl and fluorophenyl groups in developing polymers with high thermal stability and solubility in polar solvents. These materials exhibited promising characteristics for industrial applications due to their distinct glass transition temperatures and thermal decomposition thresholds, indicating their utility in high-performance materials (Hsiao & Huang, 1997).

Medicinal Chemistry and Pharmacology

  • Anticancer Agents : A study by Rehman et al. (2018) reported the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as anticancer agents. This work highlights the compound's relevance in developing therapeutic agents with potential anticancer activities, where specific derivatives showed strong anticancer properties compared to standard drugs (Rehman et al., 2018).

  • Antibacterial Activities : Wu Qi (2014) synthesized piperazine derivatives incorporating thiadiazol and sulfonyl groups, demonstrating significant antibacterial properties. These derivatives, including those related to the compound of interest, showed enhanced antibacterial activities, underscoring their potential in developing new antibacterial drugs (Wu Qi, 2014).

Microbiology

  • Mycobacterium tuberculosis Inhibitors : Research by Jeankumar et al. (2013) focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. The study identified compounds with significant inhibitory activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, suggesting potential applications in tuberculosis treatment (Jeankumar et al., 2013).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could include its binding to certain receptors or enzymes, its effect on biological pathways, and its overall effect on the organism .

Safety and Hazards

This would involve studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-13-22-18-12-16(4-7-19(18)28-13)23-20(25)14-8-10-24(11-9-14)29(26,27)17-5-2-15(21)3-6-17/h2-7,12,14H,8-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAASOWAVATUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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